molecular formula C13H20ClNO2 B14003775 Benzyl 4-amino-3,3-dimethylbutanoate hydrochloride

Benzyl 4-amino-3,3-dimethylbutanoate hydrochloride

Cat. No.: B14003775
M. Wt: 257.75 g/mol
InChI Key: LZNWAXILIBRIEZ-UHFFFAOYSA-N
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Description

Benzyl 4-amino-3,3-dimethylbutanoate hydrochloride ( 2097975-45-4) is a chemical compound with the molecular formula C 13 H 20 ClNO 2 and a molecular weight of 257.76 . The compound is supplied in its hydrochloride salt form, which typically enhances stability and solubility, facilitating its handling and use in various research applications. The benzyl ester group in its structure is a common protecting group in organic synthesis, suggesting this compound's potential utility as a key synthetic intermediate or building block in the development of more complex molecules, such as active pharmaceutical ingredients (APIs). This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can order this compound with the assurance of cold-chain transportation to maintain its integrity . For specific storage conditions and handling instructions, please consult the product documentation.

Properties

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

benzyl 4-amino-3,3-dimethylbutanoate;hydrochloride

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2,10-14)8-12(15)16-9-11-6-4-3-5-7-11;/h3-7H,8-10,14H2,1-2H3;1H

InChI Key

LZNWAXILIBRIEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)OCC1=CC=CC=C1)CN.Cl

Origin of Product

United States

Preparation Methods

Esterification and Salt Formation

The classical method involves the esterification of the free acid with benzyl alcohol under acidic or catalytic conditions, followed by treatment with hydrochloric acid to yield the hydrochloride salt. This method typically employs:

  • Activation of the carboxyl group via acid chlorides or coupling agents.
  • Use of benzyl alcohol as the esterifying agent.
  • Acidification with HCl to form the hydrochloride salt.

Reductive Amination and Amide Coupling Strategies

Alternative approaches include reductive amination of aldehyde precursors followed by esterification and salt formation. This method has been applied in related amino acid derivatives synthesis, providing high yields and stereochemical control.

Detailed Preparation Methods

Esterification via Acid Chloride Intermediate

A widely reported method involves converting 4-amino-3,3-dimethylbutanoic acid to its benzyl ester hydrochloride through an acid chloride intermediate:

  • Synthesis of Acid Chloride : The carboxylic acid is treated with thionyl chloride or oxalyl chloride to form the corresponding acid chloride under anhydrous conditions.
  • Esterification : The acid chloride is reacted with benzyl alcohol in the presence of a base such as triethylamine to yield benzyl 4-amino-3,3-dimethylbutanoate.
  • Formation of Hydrochloride Salt : The free amine is then treated with hydrochloric acid (commonly 4 M HCl in dioxane) to afford the hydrochloride salt.

This method provides moderate to good yields (typically 60–85%) and allows for purification via flash chromatography or recrystallization.

Reductive Amination Route

An alternative synthetic route involves:

  • Starting Material : An aldehyde precursor of 3,3-dimethylbutanal or a related aldehyde.
  • Reductive Amination : Reaction of the aldehyde with benzylamine or a protected amine in the presence of a reducing agent such as sodium triacetoxyborohydride and acetic acid at room temperature.
  • Esterification and Salt Formation : Subsequent esterification steps and acid treatment yield the desired hydrochloride salt.

This approach has been demonstrated to provide high yields (80–95%) with good stereochemical fidelity and is suitable for scale-up.

Representative Experimental Procedure

Step Reagents and Conditions Outcome Yield (%)
1. Acid Chloride Formation 4-amino-3,3-dimethylbutanoic acid + thionyl chloride, reflux, anhydrous Acid chloride intermediate 90–95
2. Esterification Acid chloride + benzyl alcohol + triethylamine, CH2Cl2, 0–25°C Benzyl 4-amino-3,3-dimethylbutanoate 70–80
3. Hydrochloride Salt Formation Benzyl ester + 4 M HCl in dioxane, room temp, 3 h This compound 85–90

Note: Purification is typically done by flash chromatography on silica gel using petroleum ether/ethyl acetate mixtures.

Key Reaction Considerations and Optimization

  • Catalyst and Reagent Choice : Use of coupling agents such as HBTU and HOBT can improve esterification efficiency and reduce side reactions.
  • Protection of Amino Group : Boc or Cbz protecting groups may be employed during intermediate steps to prevent unwanted side reactions, followed by deprotection with HCl or catalytic hydrogenation.
  • Solvent Selection : Dichloromethane is commonly used for esterification and coupling reactions due to its stability and solvent properties.
  • Temperature Control : Reactions are generally conducted at room temperature or slightly elevated temperatures (up to 40°C) to balance reaction rate and selectivity.

Supporting Research Findings

  • Studies on related amino acid derivatives indicate that the use of acid chlorides combined with benzyl alcohol and triethylamine yields high purity benzyl esters, which upon acid treatment, form stable hydrochloride salts.
  • Reductive amination protocols with sodium triacetoxyborohydride have been validated for similar amino acid derivatives, showing excellent yields and stereochemical retention.
  • The hydrochloride salt formation step is critical for improving compound stability and handling, with 4 M HCl in dioxane being the preferred reagent due to mild conditions and high conversion rates.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Disadvantages
Acid Chloride Esterification 4-amino-3,3-dimethylbutanoic acid Thionyl chloride, benzyl alcohol, triethylamine, HCl Reflux, 0–25°C, room temp acidification 70–90 High purity, scalable Requires handling of acid chlorides
Reductive Amination 3,3-dimethylbutanal + amine Sodium triacetoxyborohydride, acetic acid, benzyl alcohol, HCl Room temp, mild acidification 80–95 High yield, stereoselective More steps, sensitive reagents

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-amino-3,3-dimethylbutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydroxide or other strong bases.

Major Products:

    Oxidation: Nitro or imino derivatives.

    Reduction: Benzyl 4-amino-3,3-dimethylbutanol.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 2-amino-3,3-dimethylbutanoate hydrochloride is a compound with potential applications in medicinal chemistry, organic synthesis, and biochemical research. Research suggests it may possess biological activity relevant to medicinal applications, including a potential role in enzyme inhibition and as a substrate in biochemical assays. The compound's mechanism of action is believed to involve interactions with specific molecular targets, possibly modulating biochemical pathways associated with various diseases.

Chemical Reactions
Benzyl 2-amino-3,3-dimethylbutanoate hydrochloride can undergo several types of chemical reactions:

  • Oxidation Oxidation can yield corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction Reduction reactions can convert the ester group to an alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
  • Substitution The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Scientific Research Applications

Benzyl 2-amino-3,3-dimethylbutanoate hydrochloride has a wide range of applications in scientific research:

  • Chemistry It is used as a building block in the synthesis of more complex organic molecules.
  • Biology The compound is studied for its potential biological activity and interactions with enzymes and receptors.
  • Medicine Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
  • Industry It is used in the production of specialty chemicals and materials.

Potential in Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes that play roles in metabolic pathways. For instance, studies have shown that compounds with similar structures exhibit enzyme inhibitory activity, suggesting potential therapeutic applications in treating diseases related to enzyme dysfunction.

Case Studies

  • Neurological Disorders A study investigated the effects of benzyl derivatives on neuroprotective mechanisms. Results indicated that certain derivatives could enhance neuronal survival under stress conditions by modulating apoptotic pathways.
  • Antiparasitic Efficacy In comparative studies involving benzyl esters, compounds exhibited varying degrees of antiparasitic activity against Leishmania species.

Comparison with Similar Compounds
The following table summarizes the biological activity of this compound compared to similar compounds:

Compound NameBiological ActivityNotes
Benzyl 2-amino-3,3-dimethylbutanoatePotential enzyme inhibition; antiparasitic activityUnique structural features enhance binding
Benzyl 2-(benzylamino)-3,3-dimethylbutanoateModerate enzyme inhibition; lower potencyStructural similarity but different reactivity
Benzyl 2-(dibenzylamino)-4-methylpentanoateAntiparasitic; less effective than benzyl derivativesDifferent structural characteristics

Mechanism of Action

The mechanism of action of benzyl 4-amino-3,3-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared functional groups or structural motifs:

Ethyl 4-Amino-3,3-dimethylbutanoate Hydrochloride (CAS 898552-72-2)

  • Structural Differences : Replaces the benzyl ester with an ethyl ester.
  • Applications : Primarily a research intermediate, highlighting the role of ester groups in tuning physicochemical properties.

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

  • Structural Differences: Features a methyl ester, a methylamino substituent at the 2-position, and stereospecific (S)-configuration.
  • Synthesis: Prepared via HCl-mediated deprotection, followed by column chromatography . The stereochemistry and methylamino group may confer selectivity in biological targets, unlike the 4-amino substituent in the target compound.
  • Analytical Data : NMR confirms purity (e.g., δ 9.00 ppm for amine protons), suggesting rigorous quality control relevant to pharmaceutical intermediates .

(R)-3-Amino-4-(4-cyanophenyl)butanoic Acid Hydrochloride

  • Structural Differences: Replaces the benzyl ester with a carboxylic acid and introduces a 4-cyanophenyl group.
  • Implications: The carboxylic acid enhances polarity, reducing cell permeability compared to ester derivatives. The 4-cyanophenyl group may engage in π-π interactions, useful in receptor binding .

4-Amino-3,5-dibromo-α-[(dimethylamino)methyl]benzyl Alcohol Hydrochloride

  • Structural Differences: Contains a brominated aromatic ring and a dimethylamino-methyl group.
  • Pharmacology : Demonstrates mouse analgesia and physical dependence in monkeys, suggesting opioid-like activity . This contrasts with the target compound, which lacks evident psychoactive substituents.

Data Table: Key Comparisons

Compound Name Molecular Formula (Calculated) Key Features Applications Synthesis Notes
Benzyl 4-amino-3,3-dimethylbutanoate HCl C₁₃H₂₀ClNO₂ Benzyl ester, 4-amino, 3,3-dimethyl Pharmaceutical intermediate (inferred) Likely involves esterification & HCl salt formation
Ethyl 4-amino-3,3-dimethylbutanoate HCl C₈H₁₈ClNO₂ Ethyl ester, reduced lipophilicity R&D chemical Commercial synthesis unspecified
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl C₈H₁₈ClNO₂ Methyl ester, stereospecific methylamino Chiral intermediate HCl deprotection, column chromatography
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid HCl C₁₁H₁₂ClN₂O₂ Carboxylic acid, 4-cyanophenyl Potential receptor-targeted drug Not detailed in evidence

Research Findings and Implications

  • Ester Group Impact : Benzyl esters (target compound) vs. alkyl esters (e.g., ethyl, methyl) significantly alter lipophilicity, influencing drug absorption and metabolic stability.
  • Amino Group Positioning: The 4-amino substituent in the target compound may enhance hydrogen-bonding interactions compared to 2- or 3-amino analogs, critical for target binding .
  • Synthetic Strategies : Shared methods include HCl salt formation and chromatography for purification, ensuring high purity in pharmaceutical contexts .

Biological Activity

Benzyl 4-amino-3,3-dimethylbutanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant findings from recent research.

Chemical Structure and Properties

This compound features a benzyl group attached to a 4-amino-3,3-dimethylbutanoate moiety. The presence of the benzyl group enhances its binding affinity to various biological targets, potentially modulating different biochemical pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is believed that the compound can modulate enzyme activity and influence receptor signaling pathways, which may be beneficial in treating various diseases.

Biological Activities

  • Enzyme Inhibition : Research indicates that this compound exhibits enzyme inhibition characteristics that may be relevant in therapeutic contexts. For instance, its structural features suggest potential interactions with key metabolic enzymes involved in drug metabolism and disease progression.
  • Antiviral Activity : Similar compounds have been studied for their antiviral properties, particularly against HIV. Modifications in the chemical structure can lead to enhanced potency against viral strains, suggesting that this compound might exhibit similar activities if tested .
  • Cytotoxicity : Preliminary studies have indicated that related compounds show cytotoxic effects against various cancer cell lines. The potential anticancer activity of this compound could be explored further through in vitro assays .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes findings from various studies regarding structural modifications and their effects on biological activity.

Compound VariationBiological ActivityReference
Benzyl group additionIncreased binding affinity to enzymes
Methyl substitutionsEnhanced cytotoxicity against cancer cells
Alkyl chain modificationsImproved antiviral potency

Case Studies

Several studies have investigated the biological effects of compounds structurally related to this compound:

  • Case Study 1 : A study evaluated the anti-HIV activity of modified benzyl derivatives. Compounds with extended nonpolar chains showed significant inhibition against multiple HIV mutant strains, highlighting the importance of structural diversity in enhancing biological efficacy .
  • Case Study 2 : Research on related amino-substituted compounds demonstrated potent inhibitory effects on receptor tyrosine kinases involved in cancer progression. These findings suggest that structural modifications could lead to novel anticancer agents based on the benzyl framework .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Benzyl 4-amino-3,3-dimethylbutanoate hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves esterification of 4-amino-3,3-dimethylbutanoic acid with benzyl alcohol under acidic conditions, followed by hydrochloride salt formation. Optimization may include using coupling agents (e.g., DCC/DMAP) to enhance esterification efficiency and controlling reaction temperature (20–25°C) to minimize side reactions. Solvent selection (e.g., dichloromethane or THF) and stoichiometric ratios of reagents should be calibrated via small-scale trials. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Purity thresholds >98% are typical for research-grade material .
  • Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify ester and amine proton environments. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the dimethylbutanoate backbone shows distinct methyl singlet(s) near δ 1.2–1.5 ppm .
  • Salt Form Verification : Elemental analysis or ion chromatography to confirm chloride content (~17–18% by mass) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps to avoid inhalation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite), collect in sealed containers, and dispose of as hazardous waste. Avoid water contact to prevent exothermic reactions .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Label containers with hazard warnings (e.g., "Irritant") .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different pharmacological models?

  • Methodological Answer : Contradictions in bioactivity (e.g., analgesic efficacy vs. toxicity) may arise from variations in model systems (e.g., murine vs. primate) or dosing protocols. To address this:

  • Standardize Assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) or animal strains (e.g., Sprague-Dawley rats) across studies.
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 1 nM–100 μM) to identify therapeutic windows.
  • Metabolic Profiling : Compare hepatic microsomal stability (e.g., using LC-MS to track parent compound degradation) to assess interspecies metabolic differences .

Q. What strategies are employed to determine the metabolic stability of this compound in hepatic microsomal assays?

  • Methodological Answer :

  • In Vitro Microsomal Incubations : Incubate the compound (10 μM) with pooled liver microsomes (0.5 mg/mL protein) and NADPH-regenerating system at 37°C.
  • Sampling Intervals : Collect aliquots at 0, 5, 15, 30, and 60 minutes. Quench reactions with ice-cold acetonitrile.
  • Analytical Workflow : Quantify remaining parent compound via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics. Compare results across species (e.g., human vs. mouse microsomes) to predict pharmacokinetic profiles .

Q. How can stereochemical impurities in this compound be identified and minimized during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers. Optimize flow rate (1.0 mL/min) and detection (polarimetric or CD).
  • Stereoselective Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to favor the desired stereoisomer.
  • Quality Control : Set enantiomeric excess (ee) thresholds >99% via integration of chromatogram peaks. Reject batches with ee <95% .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Discrepancies may stem from hydration states or solvent purity. To reconcile:

  • Solvent Pre-Saturation : Pre-saturate solvents (e.g., DMSO, ethanol) with N₂ to exclude CO₂, which can alter pH and solubility.
  • Dynamic Light Scattering (DLS) : Monitor particle size distribution in suspensions to differentiate true solubility from colloidal dispersions.
  • Reference Standards : Compare against structurally similar hydrochlorides (e.g., benzylamine HCl) with well-documented solubility profiles .

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